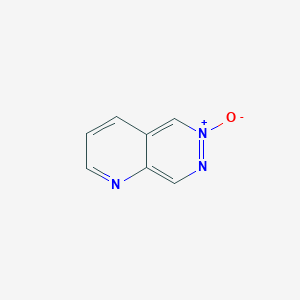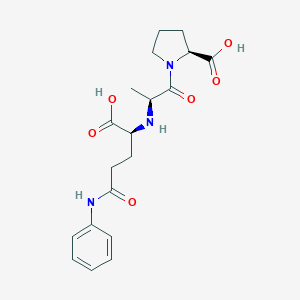
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline, also known as NCPP, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using a specific method that involves the combination of different chemicals.
Applications De Recherche Scientifique
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline has been studied extensively for its potential applications in various fields, including drug delivery, tissue engineering, and bioimaging. In drug delivery, this compound can be used as a carrier for drugs due to its ability to penetrate cell membranes. In tissue engineering, this compound can be used as a scaffold material due to its biocompatibility and ability to promote cell adhesion. In bioimaging, this compound can be used as a contrast agent due to its fluorescent properties.
Mécanisme D'action
The mechanism of action of N-(1-Carboxy-3-carboxanilidopropyl)alanylproline is not fully understood, but it is believed to be due to its ability to interact with cell membranes and promote cellular uptake. This compound has also been shown to have anti-inflammatory properties and can modulate the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including promoting cell proliferation, reducing inflammation, and modulating the immune system. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline has several advantages for lab experiments, including its biocompatibility, stability, and ease of synthesis. However, there are also limitations, such as the high cost of synthesis and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for N-(1-Carboxy-3-carboxanilidopropyl)alanylproline research, including the development of new synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with different cell types. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy.
In conclusion, this compound is a peptide with significant potential for various scientific research applications. Its ability to promote cellular uptake, reduce inflammation, and modulate the immune system make it an attractive candidate for drug delivery, tissue engineering, and bioimaging. Although there are limitations to its use in lab experiments, the future directions for this compound research are promising, and further investigation may lead to new discoveries and applications in the field of biotechnology.
Méthodes De Synthèse
The synthesis of N-(1-Carboxy-3-carboxanilidopropyl)alanylproline involves the combination of three different chemicals, namely, N-carboxyanhydride (NCA), L-alanine, and L-proline. The reaction takes place in a solvent, typically dimethylformamide (DMF), at a specific temperature and with the addition of a catalyst. The resulting product is then purified using various techniques, such as high-performance liquid chromatography (HPLC) and lyophilization.
Propriétés
Numéro CAS |
110351-42-3 |
|---|---|
Formule moléculaire |
C19H25N3O6 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(1S)-4-anilino-1-carboxy-4-oxobutyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O6/c1-12(17(24)22-11-5-8-15(22)19(27)28)20-14(18(25)26)9-10-16(23)21-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,20H,5,8-11H2,1H3,(H,21,23)(H,25,26)(H,27,28)/t12-,14-,15-/m0/s1 |
Clé InChI |
WURJETPEVFGNGA-QEJZJMRPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC(=O)NC2=CC=CC=C2)C(=O)O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC(=O)NC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC(=O)NC2=CC=CC=C2)C(=O)O |
Autres numéros CAS |
110351-42-3 |
Synonymes |
N-(1-carboxy-3-carboxanilidopropyl)alanylproline RAC X 65 RAC-X-65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
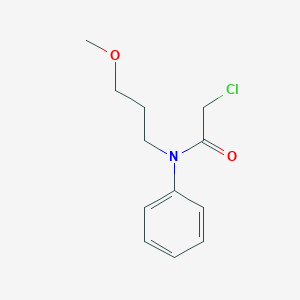
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
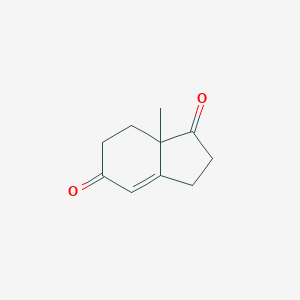
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)
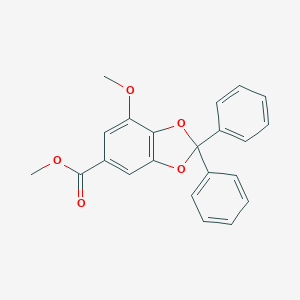

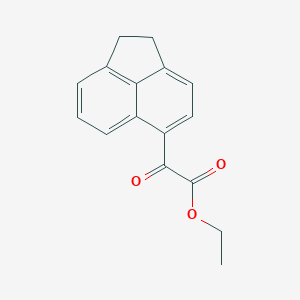
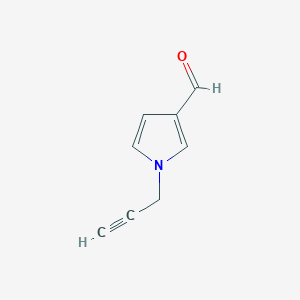
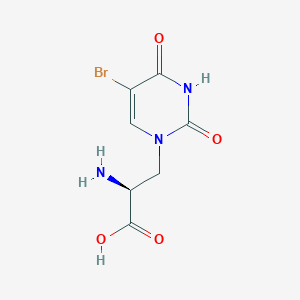
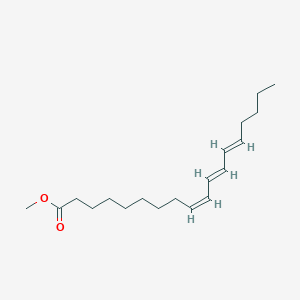
![2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride](/img/structure/B9264.png)
